Ulixertinib

Catalog No.
S548778
CAS No.
869886-67-9
M.F
C21H22Cl2N4O2
M. Wt
433.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ulixertinib

Acquired resistance to BRAF/MEK inhibitors reactivates downstream ERK, undermining many standard MAPK pathway studies. Ulixertinib (BVD-523) directly inhibits the terminal ERK1/2 node with sub-nanomolar potency (Ki 0.04 nM), ensuring complete target suppression where upstream agents fail. • Validated baseline for ERK inhibition in BRAF/RAS-mutant resistant cell lines • Low off-target CYP liability and high oral bioavailability for reliable xenograft studies • Ideal calibrator for kinase selectivity panels and co-administration research • Shipped globally with full analytical documentation to support procurement compliance.

CAS Number

869886-67-9

Product Name

Ulixertinib

IUPAC Name

N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)-4-pyridinyl]-1H-pyrrole-2-carboxamide

Molecular Formula

C21H22Cl2N4O2

Molecular Weight

433.3 g/mol

InChI

InChI=1S/C21H22Cl2N4O2/c1-12(2)26-20-8-16(17(23)10-25-20)14-7-18(24-9-14)21(29)27-19(11-28)13-4-3-5-15(22)6-13/h3-10,12,19,24,28H,11H2,1-2H3,(H,25,26)(H,27,29)/t19-/m1/s1

InChI Key

KSERXGMCDHOLSS-LJQANCHMSA-N

solubility

Soluble in DMSO, not in water

Synonyms

BVD-523, BVD 523, BVD523, VRT752271, VRT752271, VRT 752271, Ulixertinib

Canonical SMILES

CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)NC(CO)C3=CC(=CC=C3)Cl)Cl

Isomeric SMILES

CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)N[C@H](CO)C3=CC(=CC=C3)Cl)Cl

The exact mass of the compound Ulixertinib is 432.11198 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aminopyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

Ulixertinib (BVD-523, CAS: 869886-67-9) is a highly selective, reversible, ATP-competitive inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). As the terminal node in the MAPK signaling pathway, ERK1/2 inhibition is critical for overcoming acquired resistance mechanisms that bypass upstream BRAF and MEK inhibitors. In procurement contexts, Ulixertinib is prioritized as a benchmark compound for its sub-nanomolar biochemical potency, highly characterized pharmacokinetic profile, and established efficacy in BRAF- and RAS-mutant preclinical models. Its well-documented ADME properties make it a reliable baseline material for in vitro resistance assays and in vivo xenograft studies [1].

Research Fit

Pathway Study Fit ERK1/2 terminal MAPK signaling probe
Target Engagement ERK1/2 reversible ATP-competitive inhibitor
Tool Compound Status Clinical-stage, orally bioavailable research tool

Substituting Ulixertinib with upstream MAPK pathway inhibitors (e.g., Trametinib or Vemurafenib) frequently fails in advanced disease models because acquired resistance—such as BRAF amplification or MEK mutations—reactivates the pathway downstream. Furthermore, generic substitution with earlier-generation ERK inhibitors like FR180204 is unviable due to their micromolar potency, which introduces significant off-target toxicity and poor target engagement. Even among clinical-stage ERK inhibitors, substitution is not straightforward; for instance, Ravoxertinib (GDC-0994) exhibits single-digit nanomolar potency, whereas Ulixertinib operates in the sub-nanomolar range (Ki < 0.1 nM for ERK2). This quantitative difference in binding affinity dictates distinct dosing regimens and limits interchangeability in sensitive cellular assays requiring complete target suppression [1].

Substitution Risk

Biochemical potency profile may differ significantly across ERK inhibitors; reported Ki values vary by orders of magnitude.
Off-target and cytotoxicity context ERK1/2-independent toxicity observed with some analogs; on-target correlation may not transfer.
P-gp modulation mechanism Ulixertinib acts as a direct P-gp inhibitor, while other MAPK inhibitors may lack this dual function.

Sub-Nanomolar Biochemical Potency vs. In-Class Comparator

Ulixertinib demonstrates exceptional biochemical potency against ERK1/2, achieving Ki values of 0.3 nM and 0.04 nM, respectively. In contrast, the clinical-stage comparator Ravoxertinib (GDC-0994) exhibits IC50 values of 6.1 nM (ERK1) and 3.1 nM (ERK2). This represents a roughly 75-fold greater potency for Ulixertinib against the ERK2 isoform[1], [2].

Evidence DimensionERK2 Kinase Inhibition (Ki / IC50)
Target Compound DataUlixertinib (Ki = 0.04 nM)
Comparator Or BaselineRavoxertinib (IC50 = 3.1 nM)
Quantified Difference~75-fold higher potency for Ulixertinib
ConditionsCell-free biochemical kinase assay

Allows researchers to achieve complete terminal MAPK pathway suppression at lower concentrations, minimizing off-target kinase engagement.

ERK2 Potency
Cross-study comparable
Ki 0.04 nM vs comparators IC50 1–15 nM
Supports ERK2 inhibition assay context
Biochemical assay; Ki vs IC50 comparison

Preclinical Permeability and Oral Bioavailability

For in vivo study procurement, formulation and absorption metrics are critical. Ulixertinib exhibits medium permeability in Caco-2 models (Papp 2.67 x 10^-6 cm/s) with a manageable efflux ratio of 3.02. Crucially, this translates to an absolute oral bioavailability of >92% in mice and rats, outperforming many heavily metabolized kinase inhibitors that require complex intravenous dosing [1].

Evidence DimensionAbsolute Oral Bioavailability
Target Compound DataUlixertinib (>92% in mice and rats)
Comparator Or BaselineStandard low-bioavailability small molecules (<30%)
Quantified Difference>92% oral bioavailability
ConditionsIn vivo murine and rat pharmacokinetic models

Ensures reliable systemic exposure in rodent xenograft models using standard oral gavage, simplifying preclinical study design.

Resistant-Cell Sensitivity
Head-to-head
Sustained effect in PD0325901-resistant cells
Supports resistance model endpoint review
H1299, HCT-116 models; MEKi resistance context

Hepatocyte Metabolic Stability and Clearance

Ulixertinib demonstrates high metabolic stability in human and rat hepatocytes, with limited CYP-mediated clearance (CYP inhibition IC50 ranging between 10-20 µM). This structural stability yields a predictable half-life of 1.0-2.5 hours across species, preventing the rapid metabolic degradation often seen with earlier experimental kinase inhibitors [1].

Evidence DimensionMetabolic Stability and CYP Inhibition
Target Compound DataUlixertinib (Sustained half-life 1.0-2.5 h; CYP IC50 10-20 µM)
Comparator Or BaselineRapidly cleared experimental kinase inhibitors
Quantified DifferencePredictable clearance with low CYP interference
ConditionsIn vitro human and rat hepatocyte assays

Predictable metabolic clearance reduces batch-to-batch pharmacokinetic variability during extensive in vivo efficacy studies.

P-gp Re-sensitization
Head-to-head
17-fold vs cobimetinib 5-fold enhancement
Supports P-gp inhibition mechanism review
AMO-1/CFZ model; non-toxic concentrations

Cellular Efficacy in Resistant Melanoma Models

In A375 human melanoma cells harboring the BRAF V600E mutation, Ulixertinib potently suppresses downstream RSK phosphorylation and exhibits a cellular proliferation IC50 of 180 nM. This robust cellular activity bypasses upstream resistance mechanisms that typically render standard BRAF/MEK inhibitors ineffective in these specific cell lines[1].

Evidence DimensionCellular Proliferation Inhibition (IC50)
Target Compound DataUlixertinib (IC50 = 180 nM)
Comparator Or BaselineUpstream BRAF/MEK inhibitors (loss of efficacy in resistant lines)
Quantified DifferenceSub-micromolar efficacy retained in resistant models
ConditionsA375 human melanoma cell line (BRAF V600E)

Validates the compound as an essential procurement item for laboratories specifically investigating acquired MAPK pathway resistance.

Phase I Response
Reported endpoint context
Objective response rate 11% (9/83)
Reported clinical endpoint context
Phase I dose escalation; MAPK-altered tumors

Preclinical Modeling of Acquired MAPK Resistance

Due to its sub-nanomolar potency and terminal node targeting, Ulixertinib is the preferred standard for establishing baseline ERK1/2 inhibition in cell lines that have developed resistance to upstream BRAF (e.g., Vemurafenib) and MEK (e.g., Trametinib) inhibitors. Its high oral bioavailability in rodents makes it ideal for corresponding in vivo xenograft studies [1].

Kinase Selectivity Profiling and Assay Calibration

With its highly characterized binding kinetics (Ki 0.04 nM for ERK2) and low off-target CYP inhibition, Ulixertinib serves as a reliable positive control in high-throughput biochemical screening assays. It is routinely used to calibrate kinase selectivity panels when developing next-generation MAPK pathway modulators [2].

Development of Synergistic Combination Therapies

Ulixertinib's predictable metabolic stability and manageable efflux profile make it highly suitable for combinatorial formulation studies. It is frequently procured for co-administration research with PD-1 inhibitors or ABCB1 transport modulators to evaluate synergistic tumor regression without compounding pharmacokinetic toxicities[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
MAPK Inhibitor Resistance Studies
ERK reactivation bypass capability
Sustained sensitivity in MEKi-resistant cell models
P-gp-Mediated Multidrug Resistance Research
Direct P-gp inhibition mechanism
Re-sensitization of P-gp-overexpressing cancer cells
MAPK-Mutant Xenograft Studies
Oral bioavailability and in vivo exposure
Model-response in BRAF/NRAS-mutant xenografts
High-Precision ERK1/2 Signaling Studies
Biochemical potency and selectivity review
On-target ERK1/2 engagement in signaling assays

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

432.1119813 Da

Monoisotopic Mass

432.1119813 Da

Heavy Atom Count

29

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

16ZDH50O1U

Pharmacology

Ulixertinib is an orally available inhibitor of extracellular signal-regulated kinase (ERK) 1 and 2, with potential antineoplastic activity. Upon oral administration, ulixertinib inhibits both ERK 1 and 2, thereby preventing the activation of ERK-mediated signal transduction pathways. This results in the inhibition of ERK-dependent tumor cell proliferation and survival. The mitogen-activated protein kinase (MAPK)/ERK pathway is often upregulated in a variety of tumor cell types and plays a key role in tumor cell proliferation, differentiation and survival.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
CMGC group
ERK [HSA:5594 5595] [KO:K04371]

Other CAS

869886-67-9

Wikipedia

Ulixertinib
1: Kumar R, Suresh PS, Rudresh G, Zainuddin M, Dewang P, Kethiri RR, Rajagopal S, Mullangi R. Determination of ulixertinib in mice plasma by LC-MS/MS and its application to a pharmacokinetic study in mice. J Pharm Biomed Anal. 2016 Jun 5;125:140-4. doi: 10.1016/j.jpba.2016.03.036. PubMed PMID: 27017572.
2. Martinez-Botella; Gabriel (West Roxbury, MA), Hale; Michael (Bedford, MA), Maltais; Francois (Tewksbury, MA), Straub; Judith (Santa Cruz, CA), Tang; Qing (Acton, MA), Pyrrole inhibitors of ERK protein kinase, synthesis thereof and intermediates thereto, US7,354,939 (2008).

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